molecular formula C7H9NO4 B3374246 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid CAS No. 1018051-09-6

2-((3-Methylisoxazol-5-yl)methoxy)acetic acid

Cat. No.: B3374246
CAS No.: 1018051-09-6
M. Wt: 171.15 g/mol
InChI Key: JLTTUNQXSPDJFU-UHFFFAOYSA-N
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Description

2-((3-Methylisoxazol-5-yl)methoxy)acetic acid (CAS 1018051-09-6) is a high-purity chemical compound offered for research and further manufacturing applications. This molecule, with the molecular formula C 7 H 9 NO 4 and a molecular weight of 171.15 g/mol, serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry . The structure features both an isoxazole ring, a privileged scaffold in drug discovery, and a carboxylic acid functional group, which provides a versatile handle for further chemical modification via coupling reactions to form amides or esters . This reagent is specifically designed for use as a key synthetic intermediate. Its primary research value lies in its application for the synthesis of more complex molecules, particularly through the functionalization of the acetic acid moiety. Researchers utilize this compound in the development of potential pharmacologically active compounds, where the 3-methylisoxazole component can contribute to target binding. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-5-2-6(12-8-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTTUNQXSPDJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Methylisoxazol 5 Yl Methoxy Acetic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 2-((3-methylisoxazol-5-yl)methoxy)acetic acid, reveals a logical disconnection strategy. The primary disconnection occurs at the ether linkage, separating the molecule into two key precursors: the isoxazole-containing alcohol, (3-methylisoxazol-5-yl)methanol (B82123), and a two-carbon unit that can be elaborated into the acetic acid group, such as an ethyl haloacetate (e.g., ethyl bromoacetate).

This approach simplifies the synthesis into two main challenges: the formation of the substituted isoxazole (B147169) ring and the subsequent etherification and hydrolysis to introduce the side chain. The (3-methylisoxazol-5-yl)methanol precursor is central to this strategy. It can be further broken down retrosynthetically to simpler, more readily available starting materials, such as acetaldoxime (B92144) and propargyl alcohol.

PrecursorStructureRole in Synthesis
(3-Methylisoxazol-5-yl)methanolProvides the core heterocyclic structure with a handle for side-chain attachment.
Ethyl bromoacetateServes as the electrophile to introduce the two-carbon side chain.
AcetaldoximeA key building block for the formation of the 3-methylisoxazole (B1582632) ring. guidechem.com
Propargyl alcoholReacts with the precursor derived from acetaldoxime to form the isoxazole ring. guidechem.com

Established Synthetic Routes to the 3-Methylisoxazol-5-yl Moiety

Multi-component Reactions and Cyclization Strategies

One of the most effective methods for forming the isoxazole ring is through [3+2] cycloaddition reactions. A common approach involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. For the synthesis of the (3-methylisoxazol-5-yl)methanol precursor, acetaldoxime can be treated with a chlorinating agent like N-chlorosuccinimide (NCS) to form the corresponding hydroximoyl chloride. This intermediate, upon treatment with a base, generates acetonitrile (B52724) oxide, which undergoes a 1,3-dipolar cycloaddition with propargyl alcohol to yield (3-methylisoxazol-5-yl)methanol. guidechem.combiolmolchem.com

Another widely used strategy involves the condensation of a β-ketoester, such as ethyl acetoacetate, with hydroxylamine (B1172632). nih.gov This reaction can be catalyzed by various agents and is often employed in one-pot, multi-component reactions, which are advantageous for their efficiency and reduced waste. nih.govnih.govnih.gov These methods offer a versatile and often high-yielding route to substituted isoxazoles. beilstein-journals.orgnanobioletters.com

Functionalization of Isoxazole Rings

Alternatively, a pre-formed isoxazole ring can be functionalized to introduce the necessary substituents. For instance, 3-methylisoxazole-5-carboxylic acid can be synthesized and subsequently reduced to the corresponding alcohol, (3-methylisoxazol-5-yl)methanol. The carboxylic acid itself can be prepared from its corresponding ester, such as methyl 3-methyl-5-isoxazolecarboxylate, via hydrolysis. chemicalbook.com The alcohol can then be obtained through standard reduction methods. This approach allows for the modification of the isoxazole ring at a later stage in the synthetic sequence. researchgate.net

Strategies for Introducing the Methoxyacetic Acid Linker

Once the (3-methylisoxazol-5-yl)methanol core has been synthesized, the focus shifts to the introduction of the methoxyacetic acid side chain. This is typically achieved in a two-step process involving an etherification reaction followed by the formation of the carboxylic acid.

Etherification Reactions

The Williamson ether synthesis is the most common and direct method for forming the ether linkage. masterorganicchemistry.comwikipedia.orglibretexts.org In this step, the alcohol, (3-methylisoxazol-5-yl)methanol, is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an electrophile, typically ethyl bromoacetate, in an SN2 reaction to yield ethyl 2-((3-methylisoxazol-5-yl)methoxy)acetate. organicchemistrytutor.com The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions. libretexts.org

Reactant 1Reactant 2BaseProductReaction Type
(3-Methylisoxazol-5-yl)methanolEthyl bromoacetateSodium Hydride (NaH)Ethyl 2-((3-methylisoxazol-5-yl)methoxy)acetateWilliamson Ether Synthesis (SN2)

Carboxylic Acid Formation Pathways

The final step in the synthesis is the conversion of the ester intermediate, ethyl 2-((3-methylisoxazol-5-yl)methoxy)acetate, to the desired carboxylic acid. This is most commonly achieved through hydrolysis. The ester can be treated with an aqueous base, such as sodium hydroxide, followed by acidification to yield this compound. chemicalbook.com This saponification reaction is typically high-yielding and provides the final product in a pure form after workup and purification.

Novel Synthetic Approaches and Green Chemistry Considerations

Catalytic Systems in Isoxazole Synthesis

The formation of the isoxazole core of this compound can be achieved through various catalytic methods. Traditional syntheses often rely on stoichiometric reagents, but recent advancements have focused on the use of catalytic amounts of promoters to improve reaction efficiency and reduce environmental impact.

One prominent strategy involves the three-component cyclocondensation of a β-ketoester (such as ethyl acetoacetate), hydroxylamine hydrochloride, and an appropriate aldehyde. Various catalysts have been employed to facilitate this transformation under green conditions. For instance, the use of a marketable and readily available dibasic organocatalyst like sodium malonate in water at room temperature has been shown to be effective. This approach offers several advantages, including operational simplicity, high yields, and the avoidance of hazardous organic solvents.

Another green catalytic approach utilizes agro-waste-derived catalysts. For example, a catalyst derived from the water extract of orange fruit peel ash (WEOFPA) has been successfully used in the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov This method proceeds in glycerol (B35011), a biodegradable solvent, and offers benefits such as being environmentally friendly, efficient, and inexpensive. nih.gov The use of such natural and waste-derived catalysts aligns perfectly with the principles of a circular economy in chemical synthesis.

The table below summarizes various catalytic systems employed in the synthesis of isoxazole derivatives, highlighting the catalyst, solvent, and key advantages.

CatalystSolventKey Advantages
Sodium MalonateWaterRoom temperature, high yields, avoids hazardous solvents.
Water Extract of Orange Fruit Peel Ash (WEOFPA)GlycerolEnvironmentally friendly, efficient, inexpensive, uses agro-waste. nih.gov
Tartaric AcidWaterGreen, short reaction time, easy work-up. researchgate.net
Amine-Functionalized CelluloseWaterBiodegradable catalyst, mild conditions, energy saving. mdpi.com

These examples underscore the trend towards developing catalytic systems that are not only efficient but also sustainable and derived from renewable resources.

Environmentally Benign Reaction Conditions

Aqueous Media and Alternative Solvents: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Many modern isoxazole syntheses are now designed to be performed in aqueous media. researchgate.net The use of water as a solvent can sometimes even enhance reaction rates and selectivity due to hydrophobic effects. researchgate.net Beyond water, other green solvents like glycerol are also being explored. nih.gov

Energy-Efficient Methods: Conventional heating methods are often energy-intensive. To address this, alternative energy sources such as ultrasound and microwave irradiation have been successfully applied to the synthesis of isoxazoles. Sonochemistry, the application of ultrasound to chemical reactions, can lead to significantly shorter reaction times, higher yields, and milder reaction conditions. Similarly, microwave-assisted synthesis can dramatically accelerate reaction rates, leading to more efficient processes.

Solvent-Free and One-Pot Reactions: A highly desirable green chemistry approach is the use of solvent-free or "neat" reaction conditions, which completely eliminate the need for a solvent, thereby reducing waste and simplifying purification. Furthermore, the development of one-pot, multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, significantly improves efficiency and reduces the environmental footprint of the synthesis. The synthesis of isoxazol-5(4H)-ones from an aldehyde, hydroxylamine hydrochloride, and a β-ketoester is a prime example of a successful one-pot, three-component reaction.

The table below provides a comparative overview of different environmentally benign reaction conditions for isoxazole synthesis.

Reaction ConditionKey Features & Advantages
Aqueous Media Utilizes water as a solvent; non-toxic, abundant, and can enhance reactivity. researchgate.net
Ultrasound Irradiation Accelerates reactions, improves yields, and allows for milder conditions.
Microwave Irradiation Rapid heating leads to shorter reaction times and often cleaner reactions.
Solvent-Free Conditions Eliminates solvent waste and simplifies product isolation. nih.gov
One-Pot Multicomponent Reactions Increases efficiency, reduces waste, and saves time and resources.

While the direct synthesis of this compound under these novel and green conditions is not extensively detailed in the cited literature, the principles and methodologies are highly applicable. A plausible green synthetic route would likely involve the initial formation of the (3-Methylisoxazol-5-yl)methanol precursor, which can be synthesized via a [3+2] cycloaddition reaction. biolmolchem.combiolmolchem.com This precursor could then undergo a Williamson ether synthesis with a suitable acetic acid derivative, such as ethyl bromoacetate, potentially under phase-transfer catalysis to enhance efficiency and minimize the use of organic solvents. masterorganicchemistry.com The final step would be the hydrolysis of the resulting ester to yield the target carboxylic acid. The application of the catalytic systems and environmentally benign conditions discussed above to each of these steps would represent a truly green synthesis of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid, the spectrum is expected to show five unique signals, each corresponding to a different set of chemically equivalent protons. The anticipated chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (B1202638) (TMS).

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at the most downfield region, typically between 10.0 and 13.0 ppm. This significant deshielding is due to the acidic nature of the proton.

Isoxazole (B147169) Ring Proton (-CH=): The proton on the C4 position of the isoxazole ring is expected to appear as a sharp singlet around 6.1-6.4 ppm. Its chemical shift is influenced by the electronegative nitrogen and oxygen atoms within the heterocyclic ring.

Methylene (B1212753) Protons (-O-CH₂-C=): The two protons of the methylene group attached to the isoxazole ring at the C5 position (the methoxy (B1213986) bridge) are predicted to resonate as a singlet in the range of 4.7-5.0 ppm.

Methylene Protons (-O-CH₂-COOH): The methylene protons adjacent to the carboxylic acid group are expected to appear as a singlet around 4.2-4.5 ppm. The proximity to the electronegative oxygen and the carbonyl group causes a downfield shift.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the C3 position of the isoxazole ring will produce a sharp singlet at approximately 2.2-2.4 ppm, a characteristic region for methyl groups on a heteroaromatic system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0 Broad Singlet 1H -COOH
~6.2 Singlet 1H Isoxazole C4-H
~4.8 Singlet 2H -O-CH₂ -Isoxazole
~4.3 Singlet 2H -O-CH₂ -COOH

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to display seven distinct signals, corresponding to each of the unique carbon atoms.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded, typically appearing in the 170-175 ppm range.

Isoxazole Ring Carbons (C3, C4, C5): The three carbons of the isoxazole ring are expected at distinct positions. C3 and C5, being attached to oxygen and nitrogen, will be significantly downfield (predicted around 160-170 ppm). The C4 carbon, bonded to a proton, is expected to appear more upfield, around 100-105 ppm.

Methylene Carbons (-CH₂-): The two methylene carbons will have distinct signals. The carbon of the -O-CH₂-Isoxazole group is anticipated around 65-70 ppm, while the -O-CH₂-COOH carbon may appear slightly more upfield, around 62-66 ppm.

Methyl Carbon (-CH₃): The methyl carbon attached to the isoxazole ring is expected to be the most upfield signal, typically resonating in the 10-15 ppm region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~172.0 -C OOH
~168.0 Isoxazole C 5
~161.0 Isoxazole C 3
~102.0 Isoxazole C 4
~67.0 -O-C H₂-Isoxazole
~64.0 -O-C H₂-COOH

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The molecular formula for this compound is C₇H₉NO₄. HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass.

Calculated Exact Mass: 187.0532 g/mol

Expected HRMS Result (M+H)⁺: 188.0604 m/z

Analysis of the fragmentation pattern in MS/MS experiments can further confirm the structure. Key expected fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da), cleavage of the ether bond, and fragmentation of the isoxazole ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates compounds in a mixture before their detection by mass spectrometry. For this compound, LC-MS would be the method of choice for its analysis in complex matrices, such as in metabolic studies or reaction monitoring.

Electrospray ionization (ESI) is a soft ionization technique commonly paired with LC, making it ideal for analyzing polar and thermally labile molecules like carboxylic acids. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The high sensitivity of LC-ESI-MS allows for the detection and quantification of the compound at very low concentrations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would be characterized by several key absorption bands. ksu.edu.salibretexts.org

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. libretexts.org

C-H Stretch: Absorptions for C-H stretching from the methyl and methylene groups are expected just below 3000 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid should appear between 1700 and 1725 cm⁻¹. libretexts.org

C=N and C=C Stretch: Vibrations from the isoxazole ring are expected in the 1500-1650 cm⁻¹ region.

C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O stretch of the carboxylic acid would be found around 1210-1320 cm⁻¹, while the ether C-O stretch would appear in the 1050-1150 cm⁻¹ range. libretexts.org

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)
~2950 Medium C-H stretch (Aliphatic)
~1710 Strong, Sharp C=O stretch (Carboxylic Acid)
1500-1650 Medium C=N / C=C stretch (Isoxazole Ring)
~1250 Strong C-O stretch (Carboxylic Acid)

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible literature. The determination of the solid-state structure of this compound would require the successful growth of a single crystal of suitable quality, which can be a challenging process dependent on factors such as solvent, temperature, and purity.

However, the crystallographic analysis of related isoxazole derivatives provides valuable insights into the likely structural characteristics of this compound in the solid state. X-ray diffraction studies on various isoxazole-containing molecules consistently demonstrate the planarity of the five-membered isoxazole ring. scispace.com This planarity is a fundamental feature of the isoxazole core.

In the case of this compound, it is anticipated that the isoxazole ring, composed of three carbon atoms, a nitrogen atom, and an oxygen atom, would adopt a planar conformation. The substituents on this ring—the methyl group at the 3-position and the methoxyacetic acid group at the 5-position—will have their geometries and orientations influenced by steric and electronic factors within the crystal lattice.

The methoxyacetic acid side chain introduces a degree of conformational flexibility due to the rotatable single bonds. In the solid state, the conformation of this side chain would be stabilized by intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group. It is highly probable that the carboxylic acid moiety would participate in strong hydrogen bonding, either forming dimeric structures with neighboring molecules or creating extended hydrogen-bonded networks. Such interactions are a common feature in the crystal structures of carboxylic acids.

Future X-ray crystallographic studies on this compound would be invaluable for unequivocally establishing its solid-state conformation, identifying the predominant intermolecular interactions, and providing precise geometric parameters. This experimental data would be crucial for computational modeling studies and for understanding the structure-property relationships of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, energy levels, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. asianpubs.org For 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin by optimizing the molecule's three-dimensional geometry to find its most stable energetic state. nih.govresearchgate.net

This analysis would yield critical information on bond lengths, bond angles, and dihedral angles. Furthermore, mapping the electron density onto the molecular surface creates a Molecular Electrostatic Potential (MEP) map. This map visualizes regions of positive and negative electrostatic potential, identifying sites susceptible to nucleophilic or electrophilic attack and providing insights into intermolecular interactions. acs.org

HOMO-LUMO Analysis and Global Reactivity Parameters

The Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. amazonaws.comamazonaws.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. amazonaws.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. amazonaws.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's chemical behavior. orientjchem.org These descriptors provide a more detailed picture of the molecule's reactivity profile.

ParameterFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Represents the resistance of a molecule to change its electron configuration. It is half the HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the molecule's ability to act as an electrophile (electron acceptor).
(Note: This table represents the type of data that would be generated from a HOMO-LUMO analysis. Specific values for this compound would require dedicated computational studies.)

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential tools in drug discovery and design, used to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. mdpi.comresearchgate.net

Ligand-Protein Interaction Predictions

Molecular docking simulations are computational procedures that predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org For this compound, this process would involve docking the molecule into the active site of a relevant protein target. The output of a docking study includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. researchgate.net

The analysis of the binding pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov Identifying these key interactions is crucial for understanding the mechanism of action and for guiding the design of more potent derivatives. researchgate.net

Interaction TypePotential Interacting Groups on the LigandPotential Interacting Amino Acid Residues
Hydrogen Bond Carboxylic acid (-COOH), Ether oxygen (-O-), Isoxazole (B147169) nitrogen and oxygenSerine, Threonine, Tyrosine, Aspartate, Glutamate, Arginine, Lysine
Hydrophobic Methyl group (-CH3), Isoxazole ringAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
π-π Stacking Isoxazole ringPhenylalanine, Tyrosine, Tryptophan, Histidine
(Note: This table illustrates the types of interactions that would be analyzed in a docking study. The specific residues would depend on the protein target.)

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The compound this compound has several rotatable bonds, particularly in the methoxyacetic acid side chain, allowing it to adopt various conformations. acs.org

Theoretical conformational analysis, often performed using quantum mechanical methods or molecular mechanics, involves mapping the potential energy surface of the molecule as a function of its dihedral angles. chemrxiv.org This process identifies low-energy, stable conformers and the energy barriers between them. acs.org Understanding the preferred conformation is vital, as the three-dimensional shape of a molecule dictates how it can fit into a protein's binding site. nih.gov The biologically active conformation may not necessarily be the one with the absolute lowest energy in isolation. nih.gov

Prediction of Chemical Reactivity and Stability

A molecule with a large HOMO-LUMO gap and high chemical hardness is predicted to be more stable and less reactive. researchgate.net Conversely, a small gap and low hardness (high softness) suggest greater reactivity. The electrophilicity index helps to classify the molecule's behavior in polar reactions. These computational predictions are invaluable for anticipating a compound's stability under various conditions and for understanding its potential reaction pathways. acs.org

Structure Activity Relationship Sar Studies of Isoxazole Acetic Acid Frameworks

Impact of Isoxazole (B147169) Ring Substitution on Biological Interactions

The substitution pattern on the isoxazole ring is a critical determinant of the biological activity of isoxazole-acetic acid derivatives. nih.gov The nature and position of substituents can modulate the electronic properties, steric profile, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets.

Research has shown that the introduction of various functional groups at different positions of the isoxazole ring can lead to a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govijpca.org For instance, the presence of specific substituents can enhance the potency and selectivity of these compounds for particular enzymes or receptors.

Studies on a series of isoxazole derivatives have highlighted the importance of substitutions at the C-3 and C-5 positions. For example, the presence of chloro or bromo substitutions on a phenyl ring attached to the isoxazole core has been shown to result in significant anti-inflammatory activity and increased selectivity for the COX-2 enzyme. nih.gov Similarly, the introduction of a furfuryl ring at the isoxazole moiety has been found to promote both anti-inflammatory and anticancer effects. nih.gov

In the context of anticancer activity, SAR studies have revealed that methyl, methoxy (B1213986), or chloride substitutions on the R group of 3,5-disubstituted isoxazole derivatives can enhance their activity against certain cancer cell lines. nih.govmdpi.com Furthermore, the presence of a halogen atom (F, Cl, or Br) on a phenyl substituent of the isoxazole ring has been shown to significantly enhance the inhibition of α-amylase activity. nih.govmdpi.com

The following table summarizes the impact of various isoxazole ring substitutions on biological activity based on published research findings.

Substituent/Position Biological Activity/Target Observed Effect Reference
Chloro/Bromo on Phenyl RingAnti-inflammatory (COX-2)Significant activity and selectivity nih.gov
Furfuryl RingAnti-inflammatory, AnticancerPromoting effects nih.gov
Methyl, Methoxy, ChlorideAnticancer (U87 cells)Enhanced activity nih.govmdpi.com
Halogen (F, Cl, Br) on Phenyl Ringα-Amylase InhibitionSignificantly enhanced inhibition nih.govmdpi.com
Thiophene MoietyAntimicrobialIncreased activity nih.gov

Role of the Methoxy Linker in Molecular Recognition

The methoxy linker in isoxazole-acetic acid frameworks plays a crucial role in orienting the molecule within the binding site of a biological target and facilitating key molecular interactions. This linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.

Furthermore, the methoxy group can influence the physicochemical properties of the molecule, such as its lipophilicity and solubility, which in turn can affect its pharmacokinetic profile. The strategic placement of a methoxy group can be a key element in drug design, helping to fine-tune the properties of a lead compound. nih.gov

The table below illustrates the role of the methoxy linker in specific molecular interactions.

Interaction Type Role of Methoxy Linker Significance Reference
Hydrogen BondingActs as a hydrogen bond acceptorContributes to binding affinity dundee.ac.uk
Conformational OrientationProvides rotational flexibilityAllows for optimal binding geometry dundee.ac.uk
Physicochemical PropertiesInfluences lipophilicity and solubilityAffects pharmacokinetic profile nih.gov

Influence of the Acetic Acid Moiety on Binding Affinity and Selectivity

The carboxylic acid group of the acetic acid moiety is a key pharmacophoric feature in many isoxazole-based compounds, often playing a critical role in anchoring the molecule to its biological target. This acidic group can participate in strong ionic interactions and hydrogen bonds with complementary residues in the active site of an enzyme or receptor.

For instance, in the context of COX inhibitors, the carboxylic acid group is a common feature that interacts with key residues in the enzyme's active site. nih.gov The ability to form a salt bridge with a positively charged residue, such as arginine, can significantly enhance binding affinity. acs.org

The position and orientation of the acetic acid moiety are crucial for optimal interaction. The linker connecting the isoxazole core to the acetic acid group helps to position the carboxylate in the appropriate region of the binding pocket.

The following table summarizes the influence of the acetic acid moiety on binding affinity and selectivity.

Interaction Effect on Binding Example Target Reference
Ionic Interaction/Salt BridgeSignificantly enhances affinityCOX enzymes (with Arginine) nih.govacs.org
Hydrogen BondingContributes to binding affinity and specificityVarious receptors and enzymes nih.gov

Comparative Analysis with Related Isoxazole Derivatives

To further understand the SAR of 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid, it is instructive to compare its structural features and biological activities with those of related isoxazole derivatives.

For example, a comparative study of isoxazole and 1,2,3-triazole analogues of neolignans showed that the isoxazole-containing series was more potent against intracellular amastigote forms of Leishmania (Leishmania) amazonensis. researchgate.net This highlights the importance of the specific heterocyclic core in determining biological activity.

In another study, the replacement of a neutral methoxy group with a negatively charged substituent like acetic acid was proposed to facilitate the formation of salt-bridge interactions with positively charged residues, thereby enhancing affinity for COX-2. acs.org

The table below provides a comparative analysis of different isoxazole derivatives.

Derivative Class Key Structural Difference Impact on Biological Activity Reference
Isoxazole vs. 1,2,3-Triazole NeolignansHeterocyclic coreIsoxazole series more potent (antileishmanial) researchgate.net
Isoxazole-isoxazole hybridsPresence of two isoxazole moietiesStrong binding affinity to GABA α5/β3/γ2 receptor complex mdpi.com
Phenyl-isoxazole-carboxamides vs. Carboxylic acidsCarboxamide vs. Carboxylic acidCarboxamides showed higher binding affinity for COX-1 nih.gov

These comparative analyses underscore the subtle yet significant impact that structural modifications can have on the biological profile of isoxazole derivatives.

Biochemical and Molecular Interaction Studies in Vitro and Preclinical Focus

Enzyme Inhibition and Activation Mechanisms (e.g., COX inhibition)

No specific studies detailing the enzyme inhibition or activation mechanisms of 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid were identified. While research exists on related structural motifs, these findings cannot be directly attributed to the target compound.

Isoxazole (B147169) Derivatives: The broader class of isoxazole derivatives has been investigated for anti-inflammatory properties, with some compounds showing selective inhibition of cyclooxygenase-2 (COX-2) over COX-1. nih.govnih.govmdpi.com For instance, certain novel isoxazole derivatives have demonstrated potent in vitro COX-2 inhibition with IC₅₀ values in the micromolar range. nih.gov However, this activity is highly dependent on the specific substitutions on the isoxazole ring and cannot be extrapolated to this compound without direct experimental evidence.

Methoxyacetic Acid (MAA): The "methoxyacetic acid" portion of the molecule is a known metabolite of certain industrial chemicals. Studies on MAA alone have shown that it can act as an inhibitor of histone deacetylases (HDACs). nih.gov This activity is linked to downstream cellular effects but is not indicative of the behavior of the full compound .

Without dedicated enzymatic assays for this compound, no definitive statements can be made regarding its potential to inhibit enzymes like COX or others.

Receptor Binding Profiling and Ligand Efficiency

There is no available data on the receptor binding profile for this compound. Studies on structurally similar compounds show that the methylisoxazole moiety is present in molecules that target specific receptors, but this is not predictive. For example, the compound MRK-016, which contains a 5-methylisoxazol-3-yl group, is a selective inverse agonist for the α5 subtype of the GABA(A) receptor. nih.gov

Ligand efficiency (LE) is a calculated metric that relates the potency of a compound to its size (number of heavy atoms). nih.govrgdscience.commtak.hu To calculate ligand efficiency, binding affinity data (such as Kᵢ or IC₅₀) for a specific biological target is required. As no such data has been published for this compound, it is impossible to determine its ligand efficiency or other related metrics like lipophilic ligand efficiency (LLE).

Investigation of Subcellular Localization and Interaction Partners (preclinical)

No preclinical studies detailing the subcellular localization or protein interaction partners of this compound have been published. Determining where a compound localizes within a cell (e.g., nucleus, mitochondria, cytoplasm) and which proteins it binds to requires specific experimental techniques, such as fluorescent tagging or affinity purification-mass spectrometry, which have not been applied to this compound in the available literature.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is a cornerstone of separation science, providing powerful tools for assessing the purity and determining the quantity of chemical compounds within a sample.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile, small organic molecules like 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid. merckmillipore.com Reversed-phase (RP) HPLC is particularly well-suited for this compound. sielc.comsielc.com In a typical RP-HPLC method, the compound is separated on a non-polar stationary phase (such as a C18 column) with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. merckmillipore.comsielc.com

For a carboxylic acid-containing compound, controlling the pH of the mobile phase is critical to ensure good peak shape and reproducible retention times. hplc.eu This is typically achieved by adding a small amount of an acid, such as formic acid or acetic acid, to the mobile phase, which suppresses the ionization of the carboxyl group. hplc.eu Detection is commonly performed using a UV detector set to a wavelength where the isoxazole (B147169) ring exhibits strong absorbance.

A set of system suitability parameters is established to ensure the HPLC system is performing correctly before analyzing samples. These parameters confirm that the method is capable of producing reliable results.

ParameterTypical Acceptance CriteriaPurpose
Tailing Factor (Asymmetry)0.8 - 1.5Ensures the chromatographic peak is symmetrical.
Theoretical Plates (N)> 2000Measures the efficiency of the column.
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% (for n≥5 injections)Demonstrates the precision of the injector and system.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of carboxylic acids like this compound by GC is often challenging. colostate.edu The high polarity and low volatility of the carboxylic acid group can lead to issues such as poor peak shape (tailing) and thermal degradation in the high-temperature environment of the GC inlet and column. colostate.edulmaleidykla.lt

To overcome these limitations, derivatization is typically required. weber.hu This process chemically modifies the analyte to make it more suitable for GC analysis. For carboxylic acids, a common approach is esterification to convert the polar carboxyl group into a less polar, more volatile ester, such as a methyl ester. researchgate.netgoogle.com This can be achieved by reacting the compound with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or diazomethane. weber.huresearchgate.net Once derivatized, the resulting ester can be readily analyzed by GC, often using a flame ionization detector (FID) or a mass spectrometer (MS).

Spectrophotometric Methods for Concentration Determination in Research Solutions (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and non-destructive method for determining the concentration of an analyte in solution, provided the analyte contains a chromophore (a part of the molecule that absorbs light). The isoxazole ring system in this compound absorbs UV radiation, making this technique applicable. researchgate.netresearchgate.netacs.org

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Below is a representative data set for a UV-Vis calibration curve.

Concentration (µg/mL)Absorbance (AU)
50.112
100.228
200.455
400.915
801.820

Method Validation for Research Applications (e.g., linearity, accuracy, precision for in vitro studies)

Validation of an analytical method ensures that it is suitable for its intended purpose. researchgate.net For research applications, key validation parameters include linearity, accuracy, and precision, which collectively demonstrate the method's reliability for quantifying the compound in experimental samples. ijarsct.co.inelementlabsolutions.com

Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specific range. mastelf.com It is determined by analyzing a series of standards and plotting the response (e.g., HPLC peak area) against concentration. The relationship is typically evaluated by the correlation coefficient (R²), with a value of 0.99 or greater considered acceptable. researchgate.net

Linearity of HPLC Method
Concentration (µg/mL)Peak Area (arbitrary units)
1.015,230
5.075,980
25.0378,550
50.0755,100
100.01,512,300
Correlation Coefficient (R²): 0.9998

Accuracy refers to the closeness of the measured value to the actual or true value. elementlabsolutions.com It is often assessed through recovery studies, where a sample matrix is spiked with a known amount of the analyte at different concentration levels. The percentage of the spiked amount that is detected (% Recovery) is then calculated. For pharmaceutical analysis, recovery is typically expected to be within 98.0% to 102.0%. ijarsct.co.in

Accuracy via Recovery Study
Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
Low5.04.9899.6%
Mid50.050.45100.9%
High100.099.1099.1%

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com Repeatability (or intra-day precision) is assessed by performing multiple measurements on the same sample on the same day. The results are typically expressed as the Relative Standard Deviation (%RSD), with a common acceptance criterion being not more than 2%. ijarsct.co.inmastelf.com

Intra-day Precision
ReplicateMeasured Concentration (µg/mL)
150.15
249.88
350.32
449.95
550.21
649.79
Mean: 50.05 µg/mL
Standard Deviation: 0.22
% RSD: 0.44%

Derivatives and Analogues Research of 2 3 Methylisoxazol 5 Yl Methoxy Acetic Acid

Synthesis of Key Derivatives and Structural Variants

The synthesis of derivatives of 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid involves targeted chemical modifications to its core structure. These modifications are designed to explore the structure-activity relationship (SAR) and optimize the compound's pharmacological profile. The isoxazole (B147169) ring system is a particularly valuable intermediate in synthetic methods because it allows for facile modification of its substituents. nih.govmdpi.com

Modifications of the Isoxazole Ring

The 3-methylisoxazole (B1582632) moiety is a common starting point for structural variation. The methyl group at the 3-position can be replaced with other alkyl, aryl, or functionalized groups to probe interactions with biological targets. One of the fundamental methods for constructing the isoxazole ring itself is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, which allows for a variety of substituents to be incorporated at the 3 and 5 positions. nih.gov

Researchers have explored numerous substitutions on the isoxazole ring to enhance biological activity. For instance, the introduction of methyl, methoxy (B1213986), or chloride groups has been shown to be beneficial in certain contexts. nih.gov More complex modifications include the fusion of the isoxazole ring with other heterocyclic systems to create novel scaffolds, such as isoxazolo[4,5-b]pyridines, which are synthesized from readily available 2-chloro-3-nitropyridines. beilstein-journals.org

Table 1: Examples of Isoxazole Ring Modifications

Modification TypeSynthetic StrategyExample of Resulting Structure
Substitution at 3-positionCycloaddition of substituted nitrile oxides with alkynes.3-Aryl-5-substituted isoxazoles.
Fused Ring SystemIntramolecular nucleophilic substitution on a pyridine (B92270) precursor.Isoxazolo[4,5-b]pyridine. beilstein-journals.org
Substitution at 4-positionCross-coupling reactions of isoxazolylsilanols with aryl iodides.3,4,5-trisubstituted isoxazoles. nih.gov

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group is a frequent site of modification, most commonly through esterification or amidation. These reactions convert the polar carboxylic acid into less polar ester or amide functional groups, which can significantly alter the compound's solubility, cell permeability, and metabolic stability.

Esterification: Carboxylic acids can be converted to esters through various methods, including reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. A chemoselective method involves the use of imidazole (B134444) carbamates, which react with carboxylic acids to form esters in high yields. amazonaws.comresearchgate.net This transformation is often employed to create prodrugs, which are inactive forms that are metabolized into the active carboxylic acid in the body.

Amidation: The synthesis of amides from the carboxylic acid group is typically achieved by reacting the acid with an amine using a coupling agent. Similar to esterification, imidazole-based reagents can be used to facilitate this transformation chemoselectively. researchgate.net Amidation can introduce a wide range of substituents depending on the amine used, allowing for extensive exploration of the structure-activity relationship. nih.gov

Table 2: General Reactions for Carboxylic Acid Modification

ReactionReagentsGeneral Product Structure
EsterificationR'-OH, Acid catalyst or Coupling AgentR-COO-R'
AmidationR'R''NH, Coupling AgentR-CON-R'R''

Rational Design Principles for Analogues

The development of analogues of this compound is guided by rational design principles aimed at systematically improving the molecule's therapeutic properties. nih.gov This approach relies heavily on understanding the Structure-Activity Relationship (SAR), which correlates specific structural features of the molecule with its biological activity. mdpi.com

The primary goals of rational design include:

Enhancing Potency: Modifications are made to increase the compound's affinity for its biological target. This can involve optimizing hydrophobic, electrostatic, or hydrogen-bonding interactions, often guided by computational methods like molecular docking. mdpi.com

Improving Selectivity: Analogues are designed to interact specifically with the desired target over other related proteins, which can minimize off-target effects.

Optimizing ADME Properties: A significant focus is placed on improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. nih.govresearchgate.net For example, converting the carboxylic acid to an ester can enhance absorption by increasing lipophilicity. Modifications to the isoxazole ring can block sites of metabolic attack, thereby increasing the compound's stability and duration of action.

This design process is iterative. A series of analogues is synthesized based on a specific hypothesis, their biological activity and properties are tested, and the results are used to refine the hypothesis and design the next generation of compounds. mdpi.com

Evaluation of Novel Derivatives in Preclinical In Vitro Assays

Before any testing in living organisms, novel derivatives undergo a comprehensive evaluation in a variety of preclinical in vitro assays. nih.gov These laboratory-based tests are crucial for the initial screening of compounds to identify those with promising activity and drug-like properties. nih.gov

The evaluation typically encompasses two main areas: biological activity and ADME properties.

Biological Activity Assays: A primary method for assessing the potential of new isoxazole derivatives is to screen them for cytotoxic or antiproliferative activity against various human cancer cell lines. nih.gov These assays measure the ability of a compound to inhibit cell growth or kill cancer cells. Commonly used methods include MTS and BrdU proliferation assays. nih.govsemanticscholar.org

ADME Profiling: To assess the potential of a compound to be successful as a drug, its physicochemical and biochemical properties are characterized. nih.gov This ADME characterization often includes:

Solubility: Determines how well the compound dissolves, which affects its absorption.

Lipophilicity: Measures the compound's affinity for fatty environments, influencing its ability to cross cell membranes.

Permeability: Assesses the rate at which the compound can pass through biological barriers.

Metabolic Stability: Evaluates how quickly the compound is broken down by liver enzymes.

Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood, which affects its distribution and availability. researchgate.net

Table 3: Examples of In Vitro Assays for Isoxazole Derivatives

Assay TypePurposeCell Lines / System UsedExample of Derivative Class Tested
Cytotoxicity / AntiproliferationTo measure anticancer activity. nih.govA549 (lung), HCC827 (lung), NCI-H358 (lung), MCF-7 (breast), HeLa (cervical), U937 (hematopoietic). nih.govnih.govsemanticscholar.orgN-phenyl-5-carboxamidyl isoxazoles, tetralone-isoxazole fused compounds. nih.gov
Apoptosis AssayTo determine if cell death is induced. nih.govA549 (lung). nih.govAmidino-substituted benzazoles. nih.gov
ADME ProfilingTo evaluate drug-like properties. researchgate.netIn vitro systems for solubility, permeability (e.g., Caco-2), metabolic stability (e.g., liver microsomes).Benzothiazole and benzimidazole (B57391) derivatives. researchgate.net

Potential Research Applications and Future Directions

Utility as a Chemical Probe in Biological Systems

There is currently no specific information available in scientific literature detailing the use of 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid as a chemical probe. Chemical probes are small molecules used to study biological systems, and the characterization of a compound for such a purpose requires extensive investigation into its selectivity and mechanism of action, which has not been publicly reported for this compound.

Role in Target Validation Studies (preclinical)

Information regarding the role of this compound in preclinical target validation studies is not available in the reviewed scientific literature. Such studies would involve using the compound to investigate the physiological or pathological role of a specific biological target, and no such research has been published.

Contribution to Lead Compound Discovery for Further Preclinical Development

While isoxazole (B147169) derivatives are a point of interest in lead discovery, there is no specific mention of this compound as a lead compound in the available literature. The process of lead discovery involves identifying compounds that show promising activity towards a particular biological target, and this specific compound has not been highlighted in such a context in published research.

Exploration in Material Science or Other Chemical Fields

There is no information available to suggest that this compound has been explored for applications in material science or other chemical fields. Research in these areas would likely focus on properties such as polymerization, conductivity, or fluorescence, none of which have been reported for this compound.

Q & A

Q. What safety protocols are critical when handling 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid in laboratory settings?

  • Methodological Answer: Ensure adequate ventilation during use, wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood if volatilization is possible. Contaminated surfaces should be cleaned with dry sand or absorbent materials, followed by ethanol/water rinses. Avoid discharge into waterways without neutralization .

Q. What synthetic routes are documented for synthesizing this compound?

  • Methodological Answer: Common methods involve condensation reactions between isoxazole derivatives and methoxyacetic acid precursors. For example, refluxing 3-methylisoxazole-5-methanol with bromoacetic acid in the presence of a base (e.g., sodium hydride) under inert atmosphere. Purification via recrystallization or column chromatography is recommended .

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer: Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the methoxy and isoxazole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches. Purity can be assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer: Conduct a Design of Experiments (DoE) approach to test variables: solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., 1–5 mol% Pd). Monitor intermediates via TLC or LC-MS. For example, highlights refluxing in acetic acid with sodium acetate for analogous heterocycles .

Q. What strategies resolve contradictory data in biological activity studies of this compound?

  • Methodological Answer: Replicate assays under standardized conditions (e.g., cell line viability tests with controlled ATP levels). Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Compare results with structural analogs (e.g., ’s morpholine-containing derivatives) to identify substituent effects .

Q. How does the 3-methylisoxazole group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer: The electron-withdrawing isoxazole ring activates the adjacent methoxyacetic acid moiety, enhancing nucleophilic attack at the carbonyl carbon. Test reactivity by substituting the acetic acid with thioesters or amides under basic conditions (e.g., K2_2CO3_3 in acetone). Monitor via 1H^1 \text{H}-NMR for esterification progress .

Q. What environmental precautions are necessary for large-scale disposal of this compound?

  • Methodological Answer: Neutralize acidic waste with sodium bicarbonate before disposal. Adsorb residual compound using activated carbon or diatomaceous earth. Follow local regulations for hazardous organic waste; incineration is preferred over landfill to prevent groundwater contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.